1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole
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Overview
Description
1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a sulfonyl group linked to an azetidine ring The presence of the trifluoroethoxy group adds to its distinct chemical properties
Preparation Methods
The synthesis of 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole involves multiple steps, typically starting with the preparation of the azetidine intermediate. The azetidine ring is formed through a cyclization reaction, followed by the introduction of the trifluoroethoxy group. The pyrazole ring is then synthesized separately and coupled with the azetidine intermediate under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group and the sulfonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole include other pyrazole derivatives and sulfonyl-containing compounds. These compounds may share some structural features but differ in their specific substituents and overall chemical properties. For example:
1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-triazole:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3S/c1-14-5-8(2-13-14)19(16,17)15-3-7(4-15)18-6-9(10,11)12/h2,5,7H,3-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWXYAJSBFJTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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